5-Fluoro-2-phenoxyaniline
Overview
Description
5-Fluoro-2-phenoxyaniline is an organic compound with the molecular formula C12H10FNO It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxyaniline typically involves the reduction of 5-Fluoro-2-nitrophenoxyaniline. One common method is the reduction using stannous chloride (SnCl2) in ethanol under a nitrogen atmosphere . The reaction proceeds as follows:
- Dissolve 5-Fluoro-2-nitrophenoxyaniline in ethanol.
- Add stannous chloride dihydrate to the solution.
- Stir the mixture under a nitrogen atmosphere until the reaction is complete.
- Filter the mixture to remove any solid impurities.
- Evaporate the solvent to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Stannous chloride (SnCl2) in ethanol is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-phenoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Phenoxyaniline: Lacks the fluorine atom at the 5th position.
5-Fluoroaniline: Lacks the phenoxy group at the 2nd position.
2-Fluoro-5-phenoxyaniline: Similar structure but with different substitution patterns.
Uniqueness: 5-Fluoro-2-phenoxyaniline is unique due to the presence of both the fluorine atom and the phenoxy group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-phenoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDPTVQMJEGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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